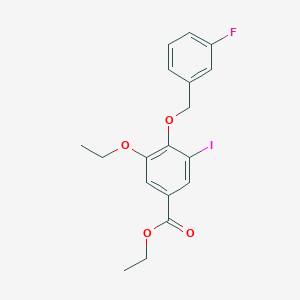
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate is an organic compound with a complex structure, characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoate groups
Preparation Methods
The synthesis of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process includes:
Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as ethyl 3-ethoxy-4-hydroxybenzoate and 3-fluorobenzyl bromide.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out by reacting the aryl halide (e.g., 3-fluorobenzyl bromide) with the organoboron compound in the presence of a palladium catalyst and a base.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The presence of halogen atoms (iodine) makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate can be compared with other similar compounds, such as:
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid: This compound shares a similar structure but lacks the ethyl ester group.
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride: Another related compound, differing in the presence of a benzoyl chloride group instead of the ester group.
Biological Activity
Ethyl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate (CAS No. 1706453-81-7) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18FIO4
- Molecular Weight : 454.23 g/mol
- Structure : The compound features an ethoxy group, a fluorobenzyl ether, and an iodobenzoate moiety, which may contribute to its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. A study on related iodinated benzoates demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The presence of the iodine atom is believed to enhance the compound's efficacy by facilitating interactions with cellular targets involved in tumor growth regulation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to interfere with kinase signaling pathways, crucial for cell division and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.
- Anti-inflammatory Effects : Some studies have indicated that related compounds possess anti-inflammatory properties, potentially contributing to their overall therapeutic profile .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, data from structurally similar compounds suggest the following:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide tissue distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters indicate that the compound may exhibit moderate bioavailability and a potential for significant tissue accumulation, particularly in organs involved in drug metabolism .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of iodinated benzoates on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting promising anticancer potential .
- Animal Models : In vivo studies using murine models have shown that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups. These findings support the hypothesis that this compound may possess significant therapeutic effects against certain cancers .
Properties
Molecular Formula |
C18H18FIO4 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-6-5-7-14(19)8-12/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
SBVMMPKLKGTLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















